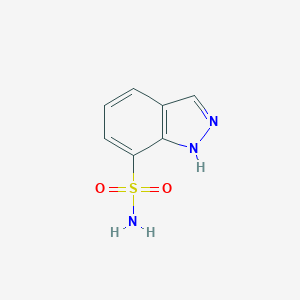

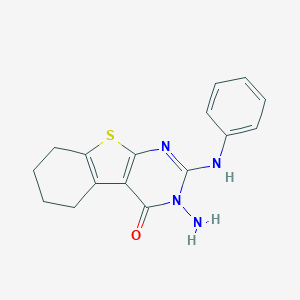

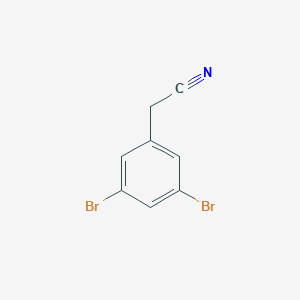

![molecular formula C13H11N3S2 B061948 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline CAS No. 175137-24-3](/img/structure/B61948.png)

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves complex chemical reactions aimed at introducing specific functional groups that confer desired biological activities. The design and synthesis of these compounds can involve multiple steps, including cyclization reactions, nucleophilic substitutions, and modifications to enhance their pharmacological properties (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is often analyzed using X-ray crystallography, providing insights into the conformation and geometry of these molecules in solid state. Such analyses assist in understanding the molecular basis of their interactions with biological targets, guiding the optimization of their therapeutic efficacy (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-closure reactions, which are crucial for their synthesis and functionalization. These compounds exhibit significant chemical stability and reactivity, which are essential for their biological activities (Shestakov et al., 2014).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their pharmacokinetic profiles. These properties affect their absorption, distribution, metabolism, and excretion (ADME) characteristics, influencing their therapeutic potential (Ceylan et al., 2016).

Chemical Properties Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical properties, including redox characteristics, reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds. These properties are fundamental to their mechanism of action, including their interaction with biological targets and their overall bioactivity (El-kashef et al., 2010).

Applications De Recherche Scientifique

“2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline” is a chemical compound with a molecular formula of C13H11N3S2 . While specific applications for this compound are not readily available, it’s worth noting that compounds with similar structures have been studied for their potential therapeutic applications. Here are some potential applications based on the structure of the compound:

-

Antimicrobial Activity Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimicrobial activity . They could be synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains .

-

Anti-Inflammatory Activity Certain thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown distinctive anti-inflammatory activity .

-

Anticancer Activity A series of thiazine, imidazole, pyrrole, thienotriazolopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines . The compounds showed significant cytotoxicity against types of human cancer cell lines .

-

Antiviral Activity Pyrimidine and its derivatives have been described with a wide range of biological potential, including antiviral activity . They could be synthesized and screened for their in vitro antiviral activity against various viral strains .

-

Analgesic Activity Certain pyrimidine derivatives have shown distinctive analgesic activity . They could be synthesized and evaluated for their in vitro analgesic activity .

-

Antioxidant Activity A series of pyrimidine derivatives were synthesized and evaluated for their antioxidant activity . The compounds showed significant antioxidant activity .

-

Antimalarial Activity Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimalarial activity . They could be synthesized and screened for their in vitro antimalarial activity against various malarial strains .

Orientations Futures

The potential of pyrimidine derivatives, including “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propriétés

IUPAC Name |

2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRXNPMQCLHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380580 |

Source

|

| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

CAS RN |

175137-24-3 |

Source

|

| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)